molecular formula C8H7NO5 B168002 (3-Nitrophenoxy)acetic acid CAS No. 1878-88-2

(3-Nitrophenoxy)acetic acid

Cat. No. B168002
Key on ui cas rn: 1878-88-2
M. Wt: 197.14 g/mol
InChI Key: BNRRQAASFDGMMQ-UHFFFAOYSA-N
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Patent
US08217073B2

Procedure details

(3—Nitro-phenoxy)-acetic acid (1.978 g; 10.0 mmol) was reduced by catalytic hydrogenation (10% Pd—C; 45 psi H2) in AcOH-EtOH-MeOH then filtered through diatomaceous earth and concd yielding the title aniline. LC-MS 168 ([M+H]+).
Quantity
1.978 g
Type
reactant
Reaction Step One
Name
AcOH EtOH MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[O:7][CH2:8][C:9]([OH:11])=[O:10])([O-])=O>CC(O)=O.CCO.CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:12]=[CH:13][CH:14]=1)[O:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.978 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(OCC(=O)O)C=CC1
Step Two
Name
AcOH EtOH MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O.CCO.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered through diatomaceous earth and concd

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(OCC(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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